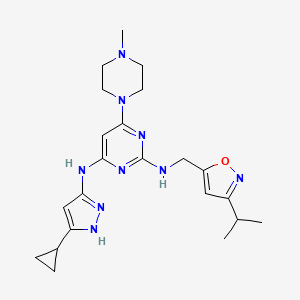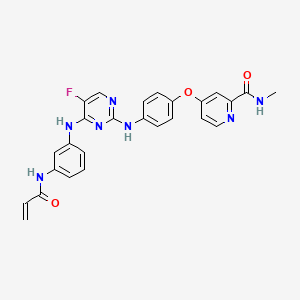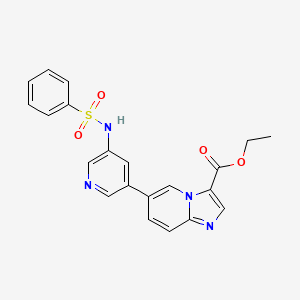
HS-173
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HS-173 是一种新型且选择性的磷脂酰肌醇 3-激酶 α (PI3Kα) 抑制剂。由于其强大的抗癌特性,它在科学界引起了广泛关注。 该化合物主要用于癌症研究,尤其是其抑制 PI3K/AKT/mTOR 信号通路的能力,该通路在调节细胞生长、增殖和存活中至关重要 .
准备方法
合成路线和反应条件
HS-173 的合成涉及咪唑并吡啶羧酸酯衍生物的制备。详细的合成路线包括多个步骤,从市售的起始原料开始 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高收率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对可扩展性、成本效益和环境因素进行了优化。连续流反应器和自动化系统的使用确保了一致的质量和高通量。 最终产品经过严格的质量控制措施,包括高效液相色谱 (HPLC) 和质谱,以确认其纯度和效力 .
化学反应分析
反应类型
HS-173 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: this compound 可以被还原以形成还原衍生物,这些衍生物可能具有不同的生物活性。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。反应通常在受控温度下在水溶液或有机溶剂中进行。
还原: 使用硼氢化钠和氢化铝锂等还原剂。反应在惰性气氛下进行,以防止不希望的副反应。
主要产物
从这些反应中形成的主要产物包括 this compound 的氧化、还原和取代衍生物。 这些衍生物通常因其潜在的生物活性和治疗应用而被研究 .
科学研究应用
作用机制
HS-173 通过选择性抑制 PI3Kα 发挥作用,PI3Kα 是 PI3K/AKT/mTOR 信号通路中的关键酶。这种抑制导致下游信号事件的抑制,从而导致细胞增殖减少、凋亡诱导以及细胞迁移和侵袭的抑制。 该化合物还会影响其他分子靶点和通路,包括减少缺氧诱导因子 1-α (HIF-1α) 和血管内皮生长因子 (VEGF),它们在血管生成和肿瘤生长中起作用 .
相似化合物的比较
HS-173 与其他 PI3K 抑制剂进行了比较,例如:
沃替西尼: 一种非选择性 PI3K 抑制剂,具有强大的抗癌特性,但毒性更高。
LY294002: 另一种非选择性 PI3K 抑制剂,具有广谱活性,但由于毒性而临床应用有限。
依德利西尼: 一种选择性 PI3K δ 抑制剂,用于治疗某些血液系统恶性肿瘤。
This compound 的独特性
This compound 因其对 PI3Kα 的高选择性和强大的抗癌活性而脱颖而出,与非选择性抑制剂相比,其毒性相对较低。 它能够抑制参与癌症进展的多个通路,使其成为进一步开发的有希望的候选者 .
类似化合物的列表
- 沃替西尼
- LY294002
- 依德利西尼
- 布帕利西尼 (BKM120)
- 阿尔佩利西尼 (BYL719)
属性
IUPAC Name |
ethyl 6-[5-(benzenesulfonamido)pyridin-3-yl]imidazo[1,2-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKOTFCHZNXZMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276110-06-5 |
Source


|
| Record name | HS-173 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276110065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HS-173 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2758X982JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: HS-173 is a potent and selective inhibitor of the Phosphoinositide 3-Kinase alpha (PI3Kα) subtype. [, , ]
A: this compound inhibits PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently activated in various cancers. [, , , ] This inhibition leads to downstream suppression of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor angiogenesis (formation of new blood vessels that supply tumors). [, , , , ] Additionally, this compound has been shown to enhance the sensitivity of cancer cells to radiation therapy by attenuating DNA damage repair mechanisms. [, ]
A: Research suggests that this compound can also impact the TGF-β/Smad signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), a process that contributes to cancer cell invasion and metastasis. [] Furthermore, this compound has been shown to interact with the p38-mitogen-activated protein kinase (MAPK) pathway. []
ANone: This information is not explicitly provided in the provided research abstracts. A full structural characterization, including spectroscopic data, would require consulting the primary research publications or chemical databases.
A: While the provided abstracts don't offer detailed SAR studies, one study synthesized a series of 2-aminobenzothiazole derivatives as potential PI3Kα inhibitors. [] This suggests that structural modifications to the this compound scaffold are being investigated to improve potency, selectivity, or other pharmacological properties.
A: this compound has demonstrated promising anticancer activity in preclinical models of various cancers, including pancreatic cancer, breast cancer, non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and gastric cancer. [, , , , , , , ]
A: Yes, preclinical studies have investigated the in vivo efficacy of this compound using human tumor xenograft models in mice. [, , ] These studies have demonstrated that this compound can inhibit tumor growth and metastasis in vivo, supporting its potential as an anticancer therapeutic.
A: Research indicates that overexpression of the multidrug efflux transporters ABCB1 and ABCG2 can lead to resistance to this compound. [] These transporters are known to pump drugs out of cells, reducing their intracellular concentration and effectiveness.
A: Studies have suggested that the Ras-MEK-ERK pathway might play a role in resistance to PI3K inhibitors like this compound in some cancer cells, potentially by compensating for PI3K inhibition. []
A: Yes, studies have indicated that this compound can promote tumor vessel normalization, improving the structure and function of blood vessels within the tumor microenvironment. [, ] This normalization has the potential to enhance drug delivery to tumor cells and improve the efficacy of chemotherapy.
A: Common techniques used in the research include cell viability assays (MTT, resazurin, trypan blue exclusion), flow cytometry for cell cycle and apoptosis analysis, Western blotting for protein expression and phosphorylation, immunohistochemistry, immunofluorescence, transmission electron microscopy, Doppler ultrasound, and small animal live imaging. [, , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B611950.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B611952.png)
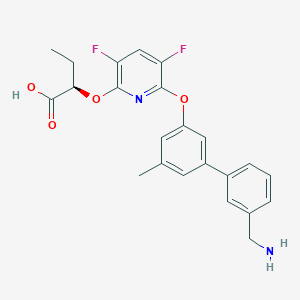
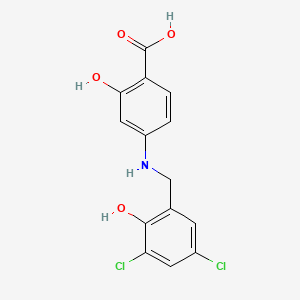
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)

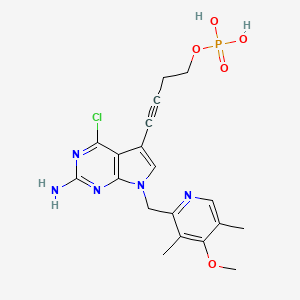



![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate](/img/structure/B611968.png)
